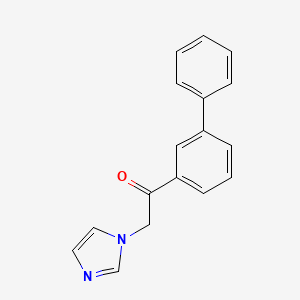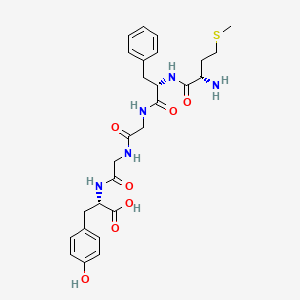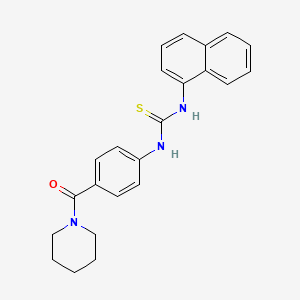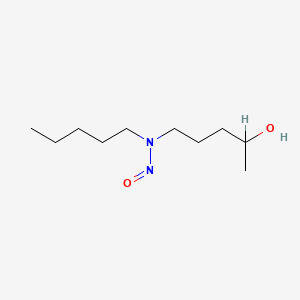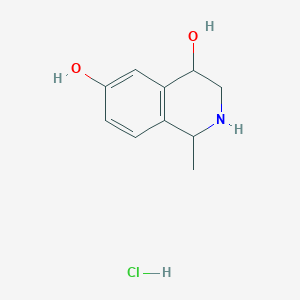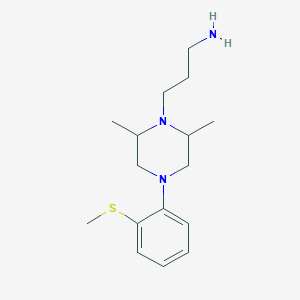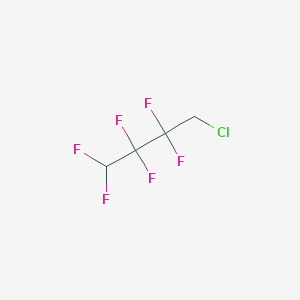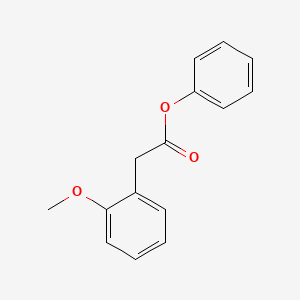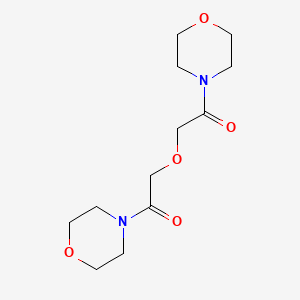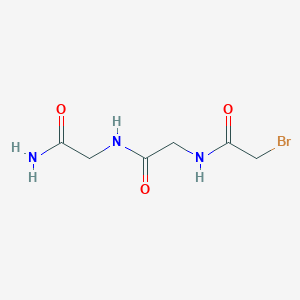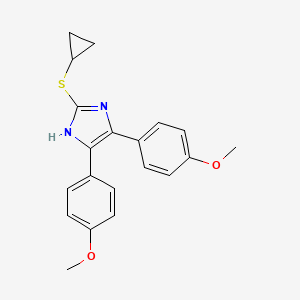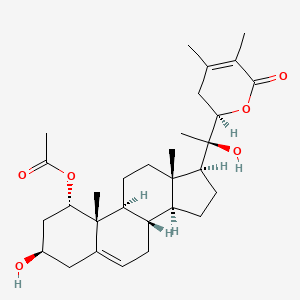
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-,delta-lactone, (1alpha,3beta,22R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is a complex organic compound with a molecular formula of C40H62O15. This compound is known for its intricate structure, which includes multiple hydroxyl groups, an acetyloxy group, and a delta-lactone ring. It is a derivative of ergosterol, a sterol found in fungi and some plants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- typically involves multiple steps starting from ergosterol. The process includes:
Oxidation: Ergosterol is oxidized to introduce the necessary functional groups.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Lactonization: The formation of the delta-lactone ring is achieved through intramolecular esterification under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as the use of genetically modified microorganisms to produce ergosterol, followed by chemical modification to obtain the desired compound. This approach can be more sustainable and cost-effective compared to purely chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- has various applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is studied for its role in fungal metabolism and its potential as an antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical tool in research laboratories.
Mecanismo De Acción
The mechanism of action of Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in sterol biosynthesis, leading to disrupted cell membrane integrity in fungi. This makes it a potential antifungal agent. Additionally, its anti-inflammatory and anticancer effects are thought to be mediated through the modulation of signaling pathways involved in cell proliferation and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ergosterol: The parent compound from which Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is derived.
Withanoside IV: Another compound with a similar sterol backbone but different functional groups and biological activities.
Withanoside V: A withanolide derivative with structural similarities but distinct pharmacological properties.
Uniqueness
Ergosta-5,24-dien-26-oic acid, 1-(acetyloxy)-3,20,22-trihydroxy-, delta-lactone, (1alpha,3beta,22R)- is unique due to its specific combination of functional groups and the presence of a delta-lactone ring. This structural uniqueness contributes to its distinct chemical reactivity and biological activities, setting it apart from other similar compounds.
Propiedades
Número CAS |
78916-78-6 |
|---|---|
Fórmula molecular |
C30H44O6 |
Peso molecular |
500.7 g/mol |
Nombre IUPAC |
[(1S,3R,8S,9S,10R,13S,14S,17S)-17-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]-1-hydroxyethyl]-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-1-yl] acetate |
InChI |
InChI=1S/C30H44O6/c1-16-13-26(36-27(33)17(16)2)30(6,34)24-10-9-22-21-8-7-19-14-20(32)15-25(35-18(3)31)29(19,5)23(21)11-12-28(22,24)4/h7,20-26,32,34H,8-15H2,1-6H3/t20-,21+,22+,23+,24+,25+,26-,28+,29+,30-/m1/s1 |
Clave InChI |
ANGCIHCSPJLGME-RKCWJGHXSA-N |
SMILES isomérico |
CC1=C(C(=O)O[C@H](C1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4([C@H](C[C@@H](C5)O)OC(=O)C)C)C)O)C |
SMILES canónico |
CC1=C(C(=O)OC(C1)C(C)(C2CCC3C2(CCC4C3CC=C5C4(C(CC(C5)O)OC(=O)C)C)C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


